molecular formula C12H12N2O10 B3043188 Disuccinimidyl tartrate CAS No. 77658-91-4

Disuccinimidyl tartrate

Cat. No.: B3043188
CAS No.: 77658-91-4
M. Wt: 344.23 g/mol
InChI Key: NXVYSVARUKNFNF-UHFFFAOYSA-N
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Description

Disuccinimidyl tartrate is a homobifunctional crosslinker that contains amine-reactive N-hydroxysuccinimide ester groups. It is commonly used in biochemical applications for conjugating radiolabeled ligands to cell surface receptors. The compound is water-soluble and features a central cis-diol that can be cleaved by periodate oxidation .

Preparation Methods

Disuccinimidyl tartrate is synthesized through a reaction involving tartaric acid and N-hydroxysuccinimide in the presence of a dehydrating agent such as dicyclohexylcarbodiimide. The reaction typically occurs in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature. The product is then purified through recrystallization or chromatography .

Chemical Reactions Analysis

Disuccinimidyl tartrate primarily undergoes amine-to-amine crosslinking reactions. The N-hydroxysuccinimide ester groups react with primary amino groups (-NH2) present on the side chains of lysine residues and the N-terminus of polypeptides. This reaction proceeds efficiently in pH 7-9 buffers to form stable amide bonds, releasing N-hydroxysuccinimide as a byproduct. The compound is also cleavable by sodium meta-periodate, which targets the central cis-diol .

Scientific Research Applications

Disuccinimidyl tartrate is widely used in various scientific research fields:

    Chemistry: It is used as a crosslinking agent to study protein-protein interactions and to stabilize protein structures for analysis.

    Biology: The compound is employed in cell biology for conjugating proteins and peptides to cell surface receptors, facilitating the study of cellular processes.

    Medicine: In medical research, this compound is used to create antibody-drug conjugates and to label biomolecules for imaging and diagnostic purposes.

    Industry: The compound finds applications in the production of biosensors and in the development of novel biomaterials .

Mechanism of Action

Disuccinimidyl tartrate exerts its effects through the formation of stable amide bonds between its N-hydroxysuccinimide ester groups and primary amino groups on target molecules. This crosslinking mechanism is crucial for stabilizing protein interactions and facilitating the study of molecular pathways. The central cis-diol of this compound can be cleaved by sodium meta-periodate, allowing for the controlled release of the crosslinked molecules .

Comparison with Similar Compounds

Disuccinimidyl tartrate is unique among crosslinkers due to its cleavable nature, which allows for the reversible crosslinking of proteins. Similar compounds include:

This compound stands out for its ability to form reversible crosslinks, making it particularly useful in applications where temporary stabilization of protein interactions is desired.

Properties

IUPAC Name

bis(2,5-dioxopyrrolidin-1-yl) 2,3-dihydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O10/c15-5-1-2-6(16)13(5)23-11(21)9(19)10(20)12(22)24-14-7(17)3-4-8(14)18/h9-10,19-20H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVYSVARUKNFNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C(C(C(=O)ON2C(=O)CCC2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77658-91-4
Record name Disuccinimidyl tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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